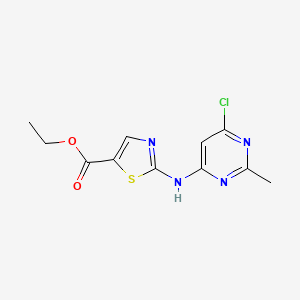
2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid ethyl ester
説明
2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C11H11ClN4O2S and its molecular weight is 298.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid ethyl ester is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16ClN5O2S
- Molecular Weight : 394.28 g/mol
- CAS Number : 302964-08-5
- Melting Point : 280 °C
- Solubility : Soluble in methanol with a maximum absorption wavelength of 320 nm.
Biological Activity Overview
The biological activity of the compound primarily includes:
- Antiviral Activity
- Anti-inflammatory Effects
- Antioxidant Properties
- Anticancer Potential
Antiviral Activity
Research indicates that derivatives of thiazole compounds exhibit significant antiviral properties. For instance, studies have shown that thiazole derivatives can inhibit viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV). The compound has been noted for its potential to enhance antiviral activity, particularly through mechanisms involving inhibition of viral replication and modulation of host immune responses.
Case Study: Antiviral Efficacy
In a comparative study, various thiazole derivatives were tested against TMV. The compound demonstrated a curative activity percentage of 56.8% at a concentration of 500 μg/mL, which is comparable to established antiviral agents .
Anti-inflammatory Effects
Thiazole derivatives have been recognized for their anti-inflammatory properties. The compound was evaluated in vivo for its ability to suppress inflammation markers in animal models. It was found to significantly reduce levels of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways.
The anti-inflammatory effects are believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways and the reduction of tumor necrosis factor-alpha (TNF-α) production in activated macrophages .
Antioxidant Properties
The compound exhibits notable antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have indicated that it enhances the levels of endogenous antioxidants such as glutathione (GSH) and catalase (CAT), while simultaneously reducing malondialdehyde (MDA) levels, a marker of oxidative damage .
Anticancer Potential
Recent investigations into the anticancer properties of thiazole derivatives suggest that they may induce apoptosis in cancer cells and inhibit tumor growth. The compound has shown promise in inhibiting key protein kinases involved in cancer progression, such as EGFR and CDK2.
Table 1: Summary of Biological Activities
特性
IUPAC Name |
ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c1-3-18-10(17)7-5-13-11(19-7)16-9-4-8(12)14-6(2)15-9/h4-5H,3H2,1-2H3,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYALFPZEXQSYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)NC2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















